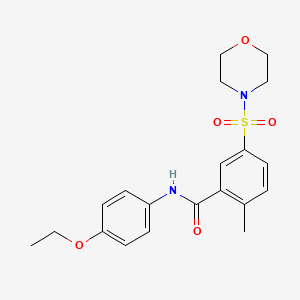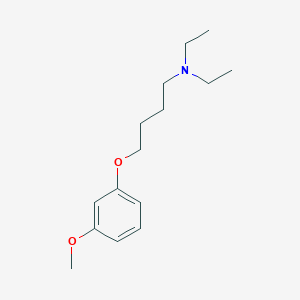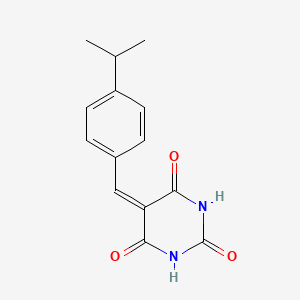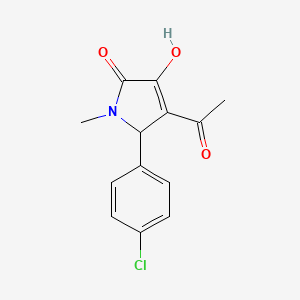
N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as ESI-09, is a small molecule inhibitor that targets RAC1, a protein involved in cell migration, proliferation, and survival. ESI-09 has gained attention as a potential therapeutic agent for cancer and other diseases.
Mecanismo De Acción
N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide works by inhibiting the activity of RAC1, a small GTPase protein that plays a key role in regulating cell signaling pathways involved in cell migration, invasion, and proliferation. By blocking RAC1 activity, this compound can prevent cancer cells from spreading and proliferating.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of platelet-derived growth factor receptor (PDGFR), a protein involved in the growth and survival of various cell types. This compound has also been shown to have anti-inflammatory properties, which may make it useful for treating inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. It also has a high degree of selectivity for RAC1, which reduces the risk of off-target effects. However, one limitation of this compound is that it has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, its efficacy may be influenced by factors such as cell type and tumor microenvironment.
Direcciones Futuras
There are several potential future directions for research on N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent and selective RAC1 inhibitors, which may have greater efficacy and fewer side effects than this compound. Another direction is the investigation of this compound in combination with other cancer treatments, such as immunotherapy or targeted therapy. Finally, further research is needed to better understand the mechanisms underlying this compound's anti-cancer and anti-inflammatory effects, which may lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide involves a multistep process that begins with the reaction of 4-ethoxyaniline with 2-chloro-5-nitrobenzoic acid to form 2-methyl-5-(4-ethoxyphenyl)-1,3-benzodioxole-4-carboxylic acid. This intermediate is then converted to the final product, this compound, through a series of reactions involving morpholine, sulfur dioxide, and other reagents.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been studied extensively in the context of cancer research. In particular, it has been shown to inhibit the growth and metastasis of various cancer cell types, including breast, colon, and pancreatic cancer. This compound has also been investigated for its potential to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-27-17-7-5-16(6-8-17)21-20(23)19-14-18(9-4-15(19)2)28(24,25)22-10-12-26-13-11-22/h4-9,14H,3,10-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEJVNGCSCKIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(2-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5161425.png)
![4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5161431.png)



![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5161455.png)
![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161459.png)

![N-(4-ethoxyphenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5161482.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B5161497.png)

![2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5161511.png)
